5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid
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Overview
Description
The compound "5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the parallel synthesis approach has been utilized to create a library of imidazole-4,5-dicarboxamides, which are structurally related to the compound of interest . Another method involves the base-catalyzed cyclization of certain precursors, as demonstrated in the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which could potentially be adapted for the synthesis of 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid . Additionally, regioselective synthesis methods have been developed for related compounds, which could inform the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of substituents at various positions on the imidazole ring, which can significantly affect the molecule's properties and reactivity. For example, the introduction of a benzyl group at the 1-position and an amino group at the 5-position would likely influence the molecule's electronic distribution and hydrogen bonding capabilities .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. The amino group in the 5-position can act as a nucleophile, potentially engaging in reactions with electrophiles. The presence of a carboxylic acid group could allow for the formation of amides or esters, expanding the compound's utility in medicinal chemistry . Moreover, the reactivity of the imidazole ring itself can lead to the formation of novel structures when reacted with different reagents, as seen with the synthesis of 6-carbamoylpurines from a related imidazole intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups can lead to the formation of intramolecular hydrogen bonds, affecting the compound's solubility, melting point, and crystalline structure . The substituents on the imidazole ring can also impact the compound's stability and reactivity, which are crucial factors in drug design and synthesis .
Scientific Research Applications
Synthesis of Constrained Peptidomimetics
Skogh et al. (2013) detailed a process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, which are useful in synthesizing imidazole-based peptidomimetics. These compounds have potential applications in mimicking peptide structures for therapeutic and biochemical studies [Skogh et al., 2013].
Interconversion in Biosynthesis of Purine Nucleotides
Cusack et al. (1980) explored the conversion of ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates into 5-amino-1-(2-pyridyl)imidazole-4-carboxylic acid, a crucial step in the biosynthesis of purine nucleotides. Understanding these interconversions provides insights into nucleotide biosynthesis and potential drug targets [Cusack et al., 1980].
Creation of 6-Amidino-2-oxopurine
Dias et al. (2007) reported the formation of 6-amidino-2-oxopurines from N-aryl- or N-alkyl-5-amino-4-(cyanoformimidoyl)-1H-imidazoles. This synthesis process contributes to the understanding of purine chemistry and its potential applications in medicinal chemistry [Dias et al., 2007].
Enzyme Inhibition Studies
Shaw et al. (1979) investigated the inhibition of adenylosuccinate AMP-lyase by derivatives of N-(5-amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid. This research contributes to the understanding of enzyme interactions with imidazole derivatives, which is crucial for developing new pharmaceuticals [Shaw et al., 1979].
Reactions with Amino Acid Amide Nucleophiles
The work by Skogh et al. (2013) also provides insights into the aminocarbonylation of 4-iodo-1H-imidazoles, a key step in the synthesis of constrained H-Phe-Phe-NH2 analogues. These findings are significant for the development of novel imidazole derivatives with potential pharmacological applications [Skogh et al., 2013].
Formation of Bi-Imidazoles
Dias et al. (2002) describe the synthesis of bi-imidazoles from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates. Their work contributes to the growing field of imidazole chemistry and its relevance in creating new compounds with potential applications in drug development [Dias et al., 2002].
Antifungal Agent Development
Nikalje et al. (2015) conducted a study focusing on the synthesis of imidazole coupled 1,2,4-triazole-5-carboxylic acids, demonstrating their potential as antifungal agents. This research is crucial for developing new treatments for fungal infections [Nikalje et al., 2015].
Study of Tetrahydrochromeno Imidazoles
Palmer et al. (2009) explored the synthesis of 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles, which showed activity as potassium-competitive acid blockers in pharmacological evaluations. This study expands the applications of imidazole derivatives in medicinal chemistry [Palmer et al., 2009].
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-benzylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(11(15)16)13-7-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUWMHXTXOATP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435529 |
Source
|
Record name | 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
228262-99-5 |
Source
|
Record name | 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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